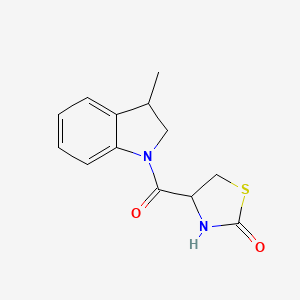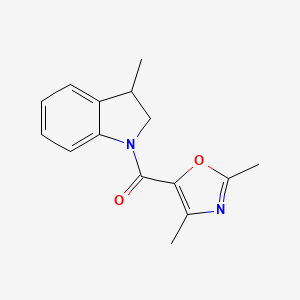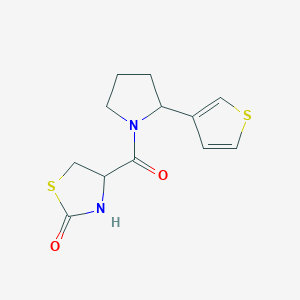
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one, also known as MMPIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which is involved in regulating synaptic transmission in the central nervous system.
科学研究应用
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The mGlu7 receptor has been implicated in the regulation of synaptic transmission, and 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been shown to modulate this process in animal models. 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has also been shown to have neuroprotective effects in certain disease models, suggesting that it may have potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one involves its selective antagonism of the mGlu7 receptor, which is involved in regulating synaptic transmission in the central nervous system. By blocking this receptor, 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one can modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems. This modulation can lead to changes in synaptic plasticity and neuronal excitability, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one are complex and varied, depending on the specific experimental conditions and animal models used. In general, 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been shown to modulate synaptic transmission and plasticity, as well as to have neuroprotective effects in certain disease models. 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has also been shown to have effects on other systems, including the immune system and the cardiovascular system, although the mechanisms underlying these effects are not yet fully understood.
实验室实验的优点和局限性
One of the main advantages of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one for lab experiments is its high selectivity for the mGlu7 receptor, which allows for more specific modulation of synaptic transmission and plasticity. However, this selectivity also limits its potential applications, as other receptors may be involved in the same processes. Another limitation of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions.
未来方向
There are many future directions for research on 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one, including further characterization of its biochemical and physiological effects, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of more selective and potent mGlu7 antagonists may lead to the discovery of new therapeutic agents with improved efficacy and fewer side effects. Finally, the use of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one in combination with other drugs or therapies may provide new avenues for the treatment of complex diseases such as addiction and depression.
合成方法
The synthesis of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one involves several steps, including the preparation of the 2-methyl-5-(1H-pyrazol-4-yl)-1H-pyridin-4-one intermediate, followed by the condensation with 3-methyl-2,3-dihydroindole-1-carboxylic acid, and subsequent cyclization to form the final product. The synthesis of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
属性
IUPAC Name |
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-9-18(14-6-4-3-5-12(10)14)16(20)13-8-17-11(2)7-15(13)19/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMGHCTTNJDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3=CNC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)

![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)


![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)



![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)